1-(4-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid
Overview
Description
1-(4-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid is a useful research compound. Its molecular formula is C11H11N3O3 and its molecular weight is 233.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
For instance, apixaban, a compound with a similar structure, is a direct inhibitor of activated factor X (FXa), a crucial enzyme in the coagulation cascade .
Biochemical Pathways
For example, apixaban, a similar compound, inhibits the coagulation cascade, thereby preventing thrombosis .
Biochemical Analysis
Biochemical Properties
1-(4-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as pyruvate dehydrogenase kinase isozyme 4, mitochondrial, which is involved in the regulation of the pyruvate dehydrogenase complex . The nature of these interactions often involves inhibition or activation of enzymatic activity, which can lead to alterations in metabolic pathways and cellular functions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the STAT3 pathway, which plays a crucial role in cell growth and apoptosis . Additionally, it can impact gene expression by altering the transcriptional activity of specific genes involved in metabolic and inflammatory responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and metabolic pathways. For example, molecular docking studies have shown that it can bind to the active site of enzymes, thereby inhibiting their activity . This inhibition can result in the downregulation of specific metabolic pathways and the alteration of cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to the compound has been observed to cause changes in cellular function, including alterations in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate metabolic pathways effectively . At higher doses, it can cause adverse effects, including toxicity and alterations in normal cellular functions. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it has been shown to affect the activity of enzymes involved in the pyruvate dehydrogenase complex, leading to changes in metabolic pathways . These interactions can result in alterations in metabolic flux and the levels of specific metabolites.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound has been observed to interact with transporters that facilitate its movement across cellular membranes . Additionally, it can bind to specific proteins that influence its localization and accumulation within cells and tissues.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound has been shown to localize to specific compartments or organelles within cells, where it can exert its effects . Targeting signals and post-translational modifications play a role in directing the compound to these specific locations, thereby influencing its activity and function.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-5-methyl-1,2,4-triazole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c1-7-12-10(11(15)16)13-14(7)8-3-5-9(17-2)6-4-8/h3-6H,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKHWSFIGCBUXGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1C2=CC=C(C=C2)OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.